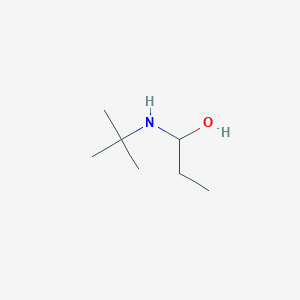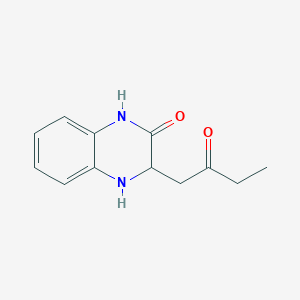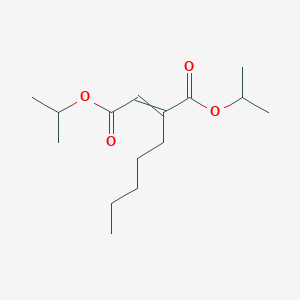![molecular formula C27H27N3O4 B14241822 2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a biphenyl group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Biphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the biphenyl moiety to the pyrrolidine ring.
Addition of the Methoxyimino Group: This can be done through an oximation reaction, where a methoxyamine derivative is reacted with a suitable carbonyl compound.
Final Assembly: The final compound is assembled through a series of condensation and protection/deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Material Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Biphenyl derivatives: Compounds with a biphenyl moiety but different functional groups attached.
Methoxyimino compounds: Compounds containing the methoxyimino group but different core structures.
Uniqueness
The uniqueness of 2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-(4-phenylbenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H27N3O4/c1-34-29-23-16-24(26(32)28-17-25(31)21-10-6-3-7-11-21)30(18-23)27(33)22-14-12-20(13-15-22)19-8-4-2-5-9-19/h2-15,24-25,31H,16-18H2,1H3,(H,28,32)/b29-23-/t24-,25+/m0/s1 |
InChI Key |
MLMDRTCOOJIVBB-WBHJWWQVSA-N |
Isomeric SMILES |
CO/N=C\1/C[C@H](N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC[C@H](C4=CC=CC=C4)O |
Canonical SMILES |
CON=C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)

![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)

![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)

![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)

![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)


